tert-Butyl (2R,3R)-2-(((tert-butyldiphenylsilyl)oxy)methyl)-3-(hydroxymethyl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl (2R,3R)-2-(((tert-butyldiphenylsilyl)oxy)methyl)-3-(hydroxymethyl)azetidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a diphenylsilyl group, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2R,3R)-2-(((tert-butyldiphenylsilyl)oxy)methyl)-3-(hydroxymethyl)azetidine-1-carboxylate typically involves multiple steps. One common route includes the protection of hydroxyl groups using tert-butyldiphenylsilyl chloride, followed by the formation of the azetidine ring through cyclization reactions. The reaction conditions often require the use of strong bases and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2R,3R)-2-(((tert-butyldiphenylsilyl)oxy)methyl)-3-(hydroxymethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The tert-butyldiphenylsilyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce different alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (2R,3R)-2-(((tert-butyldiphenylsilyl)oxy)methyl)-3-(hydroxymethyl)azetidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing the activity of specific enzymes and understanding their roles in biological processes.
Medicine
In medicine, this compound has potential applications in drug development. Its ability to interact with various biological targets makes it a candidate for the design of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl (2R,3R)-2-(((tert-butyldiphenylsilyl)oxy)methyl)-3-(hydroxymethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The tert-butyldiphenylsilyl group can protect reactive sites, allowing for selective reactions to occur. The azetidine ring can participate in ring-opening reactions, leading to the formation of new compounds. The hydroxymethyl group can undergo various transformations, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2S,3S)-2-(((tert-butyldiphenylsilyl)oxy)methyl)-3-(hydroxymethyl)azetidine-1-carboxylate
- tert-Butyl (2R,3R)-2-(((tert-butyldimethylsilyl)oxy)methyl)-3-(hydroxymethyl)azetidine-1-carboxylate
- tert-Butyl (2R,3R)-2-(((tert-butyldiphenylsilyl)oxy)methyl)-3-(methoxymethyl)azetidine-1-carboxylate
Uniqueness
The uniqueness of tert-Butyl (2R,3R)-2-(((tert-butyldiphenylsilyl)oxy)methyl)-3-(hydroxymethyl)azetidine-1-carboxylate lies in its specific combination of functional groups and stereochemistry. The presence of the tert-butyldiphenylsilyl group provides steric protection, while the azetidine ring offers a unique structural motif. The hydroxymethyl group adds to its versatility in chemical reactions, making it a valuable compound for various applications.
Properties
Molecular Formula |
C26H37NO4Si |
---|---|
Molecular Weight |
455.7 g/mol |
IUPAC Name |
tert-butyl (2R,3R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-3-(hydroxymethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C26H37NO4Si/c1-25(2,3)31-24(29)27-17-20(18-28)23(27)19-30-32(26(4,5)6,21-13-9-7-10-14-21)22-15-11-8-12-16-22/h7-16,20,23,28H,17-19H2,1-6H3/t20-,23-/m0/s1 |
InChI Key |
YZDMQLSOYVPEIW-REWPJTCUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H]1CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)CO |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)CO |
Origin of Product |
United States |
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